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Compound of Interest

Compound Name:
(S)-3-Oxocyclopentanecarboxylic

acid

Cat. No.: B1299900 Get Quote

(S)-3-Oxocyclopentanecarboxylic acid is a versatile chiral building block of significant

interest to researchers, scientists, and drug development professionals. Its unique molecular

architecture, featuring a stereocenter, a ketone, and a carboxylic acid functional group on a

cyclopentane scaffold, makes it a valuable precursor for the synthesis of a wide range of

complex and biologically active molecules. This technical guide provides an in-depth overview

of its molecular structure, properties, synthesis, and critical applications in pharmaceutical

research, with a focus on its role in the development of antiviral and cardiovascular

therapeutics.

Molecular Structure and Physicochemical
Properties
(S)-3-Oxocyclopentanecarboxylic acid, with the IUPAC name (1S)-3-oxocyclopentane-1-

carboxylic acid, possesses a well-defined three-dimensional structure that is key to its utility in

stereoselective synthesis. The cyclopentane ring imparts conformational rigidity, while the chiral

center at the C1 position allows for the synthesis of enantiomerically pure target molecules.
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Property Value Reference

Molecular Formula C₆H₈O₃ [1]

Molecular Weight 128.13 g/mol [1]

CAS Number 71830-06-3 [1]

Melting Point 64-65 °C

Appearance
White to off-white crystalline

powder
[2]

pKa ~4.62

Solubility
Soluble in water and polar

organic solvents

Spectroscopic Data:

The structural features of (S)-3-Oxocyclopentanecarboxylic acid can be confirmed through

various spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

methine proton at the chiral center, the methylene protons of the cyclopentane ring, and a

broad singlet for the carboxylic acid proton. The protons adjacent to the ketone will be

deshielded.

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of

the ketone, the carboxylic acid carbonyl, the chiral methine carbon, and the methylene

carbons of the ring.

Mass Spectrometry: The mass spectrum of the methyl ester of 3-oxocyclopentanecarboxylic

acid shows a molecular ion peak corresponding to its molecular weight, along with

characteristic fragmentation patterns.[3]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands

corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well

as a broad O-H stretching band for the carboxylic acid.
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Synthesis and Experimental Protocols
The synthesis of enantiomerically pure (S)-3-Oxocyclopentanecarboxylic acid is a critical

step for its use in pharmaceutical applications. Key strategies include asymmetric synthesis

and the resolution of racemic mixtures.

Dieckmann Cyclization for Racemic 3-
Oxocyclopentanecarboxylic Acid
A common approach to constructing the 3-oxocyclopentanecarboxylate core is through the

Dieckmann cyclization of a 1,6-diester.[4][5][6][7]

Experimental Protocol:

Preparation of the Diester: A suitable 1,6-diester, such as diethyl adipate, is selected as the

starting material.

Cyclization: The diester is treated with a strong base, such as sodium ethoxide, in an

anhydrous solvent like ethanol or toluene. The base promotes an intramolecular Claisen

condensation to form the cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate.[8]

Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic

hydrolysis (e.g., with aqueous HCl) and gentle heating. This step hydrolyzes the ester and

induces decarboxylation to yield 3-oxocyclopentanecarboxylic acid.

Enzymatic Resolution for (S)-3-
Oxocyclopentanecarboxylic Acid
To obtain the desired (S)-enantiomer, enzymatic resolution of the racemic acid or its ester

derivative is a highly efficient method.[9][10][11]

Experimental Protocol:

Substrate Preparation: The racemic 3-oxocyclopentanecarboxylic acid is esterified, for

example, to its methyl or ethyl ester.
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Enzymatic Hydrolysis: The racemic ester is incubated with a stereoselective lipase, such as

Candida antarctica lipase B (CAL-B), in an appropriate buffer system. The enzyme

selectively hydrolyzes one of the enantiomers (e.g., the (R)-ester) to the corresponding

carboxylic acid, leaving the desired (S)-ester unreacted.

Separation: The unreacted (S)-ester is separated from the (R)-acid by extraction.

Hydrolysis: The purified (S)-ester is then hydrolyzed under basic conditions to yield the final

product, (S)-3-Oxocyclopentanecarboxylic acid.
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Synthetic workflow for (S)-3-Oxocyclopentanecarboxylic acid.

Applications in Drug Development
The bifunctional nature and defined stereochemistry of (S)-3-Oxocyclopentanecarboxylic
acid make it a crucial intermediate in the synthesis of several classes of therapeutic agents.

Carbocyclic Nucleoside Analogues
A primary application of this chiral building block is in the synthesis of carbocyclic nucleoside

analogues.[12][13] In these molecules, the furanose sugar ring of natural nucleosides is

replaced by a cyclopentane ring. This modification enhances metabolic stability by preventing

cleavage of the glycosidic bond by phosphorylases and hydrolases, often leading to improved

pharmacokinetic profiles.[12]

(S)-3-Oxocyclopentanecarboxylic acid serves as a key chiral pool starting material for

constructing the carbocyclic core of these analogues. Prominent examples of antiviral drugs

that are carbocyclic nucleosides include:
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Abacavir: A potent reverse transcriptase inhibitor used in the treatment of HIV.

Entecavir: Used to treat hepatitis B virus infection.

The synthesis of these drugs often involves the transformation of the ketone and carboxylic

acid functionalities of the starting material into the amine and hydroxymethyl groups found in

the final carbocyclic nucleoside core.

(S)-3-Oxocyclopentanecarboxylic Acid Functional Group
Interconversion

Chiral Cyclopentylamine
Intermediate

Coupling with
Nucleobase

Carbocyclic Nucleoside
Analogue (e.g., Abacavir)
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Logical pathway to carbocyclic nucleosides.

Prostaglandin and Thromboxane A₂ Analogues
(S)-3-Oxocyclopentanecarboxylic acid and its derivatives are also valuable precursors in the

synthesis of prostaglandins and thromboxane A₂ (TXA₂) analogues.[14][15][16] Prostaglandins

are lipid compounds that are involved in a wide range of physiological processes, including

inflammation, blood flow, and the formation of blood clots. Thromboxane A₂ is a potent

vasoconstrictor and promoter of platelet aggregation.[17][18]

The cyclopentane ring of the starting material forms the core of these signaling molecules. The

synthesis of these analogues allows for the development of drugs that can modulate the

activity of prostaglandin and thromboxane receptors, with potential applications in treating

cardiovascular diseases, inflammation, and pain. For instance, stable carbocyclic analogues of

TXA₂ are used to study its role in osteoclast formation.[19]
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Simplified prostaglandin and thromboxane biosynthesis.

Conclusion
(S)-3-Oxocyclopentanecarboxylic acid is a cornerstone chiral intermediate in contemporary

drug discovery and development. Its unique structural features provide a versatile platform for

the stereoselective synthesis of complex and potent therapeutic agents, most notably

carbocyclic nucleoside antivirals and modulators of prostaglandin and thromboxane signaling

pathways. A thorough understanding of its properties and synthetic methodologies is essential

for researchers and scientists working at the forefront of medicinal chemistry. As the demand

for novel therapeutics continues to grow, the importance of such fundamental chiral building

blocks in the drug development pipeline is set to increase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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